molecular formula C9H11F3N2O2 B1477956 Methyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate CAS No. 1823791-60-1

Methyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate

Cat. No.: B1477956
CAS No.: 1823791-60-1
M. Wt: 236.19 g/mol
InChI Key: JPXCMBLAMDGQNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of this compound emerges from the rich historical foundation of pyrazole chemistry, which traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883. Knorr's initial nomenclature establishment for pyrazole compounds laid the groundwork for subsequent synthetic developments that would eventually lead to sophisticated derivatives such as this trifluoromethylated acetate compound. The historical trajectory of pyrazole synthesis gained significant momentum when Hans von Pechmann developed classical synthetic methodologies in 1898, demonstrating the synthesis of pyrazole from acetylene and diazomethane. These foundational discoveries established the synthetic principles that modern chemists would later adapt and refine to create complex substituted pyrazoles.

The emergence of trifluoromethyl-substituted pyrazoles represents a more recent development in heterocyclic chemistry, driven by the pharmaceutical industry's recognition of fluorinated compounds' enhanced metabolic stability and bioavailability. Research conducted in the early 21st century demonstrated that trifluoromethyl groups significantly improve the pharmacokinetic properties of heterocyclic compounds, leading to focused efforts in developing synthetic methodologies for their incorporation. The specific combination of ethyl and trifluoromethyl substituents on the pyrazole ring, coupled with the acetate ester functionality, reflects contemporary medicinal chemistry strategies aimed at optimizing both biological activity and synthetic accessibility.

The discovery and characterization of this particular compound occurred within the broader context of pharmaceutical research programs focused on developing novel small-molecule therapeutics. While the exact timeline of its initial synthesis remains undocumented in readily available literature, the compound's registration in chemical databases such as PubChem, with creation dates in 2016 and recent modifications as late as 2025, suggests ongoing research interest and potential applications. This temporal pattern aligns with the increased focus on fluorinated heterocycles in drug discovery programs throughout the 2010s and beyond.

Significance in Heterocyclic Chemistry

This compound occupies a significant position within the broader landscape of heterocyclic chemistry due to its incorporation of multiple pharmacologically relevant structural motifs. The pyrazole core represents one of the most privileged scaffolds in medicinal chemistry, with documented applications spanning anti-inflammatory, anticancer, antimicrobial, and neurological therapeutic areas. The compound's particular substitution pattern exemplifies modern approaches to molecular design that seek to optimize both potency and selectivity through strategic incorporation of electron-withdrawing and electron-donating groups.

The trifluoromethyl substituent at the 3-position contributes several crucial properties that enhance the compound's potential utility in biological systems. Research has demonstrated that trifluoromethyl groups significantly improve lipophilicity while maintaining metabolic stability, properties that are essential for oral bioavailability and central nervous system penetration. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group modulates the electronic properties of the pyrazole ring, potentially influencing binding interactions with biological targets through altered hydrogen bonding patterns and electrostatic interactions.

The ethyl substituent at the 5-position provides additional hydrophobic character while maintaining synthetic accessibility. This substitution pattern allows for modulation of the compound's overall molecular properties without introducing excessive steric hindrance that might compromise synthetic routes or biological activity. The acetate ester functionality serves dual purposes: it provides a convenient synthetic handle for further chemical modifications and may function as a prodrug moiety that undergoes hydrolysis to release the corresponding carboxylic acid in biological systems.

Contemporary research in heterocyclic chemistry has increasingly focused on developing synthetic methodologies that enable rapid access to diverse pyrazole derivatives with varied substitution patterns. The successful synthesis of compounds like this compound demonstrates the maturation of synthetic strategies that can accommodate multiple functional groups while maintaining efficient reaction conditions. This compound serves as a representative example of how modern synthetic chemistry can address the complex requirements of pharmaceutical research through sophisticated molecular design.

Fundamental Pyrazole Chemistry Framework

The pyrazole ring system underlying this compound exhibits characteristic properties that derive from its five-membered aromatic structure containing two adjacent nitrogen atoms. The fundamental electronic structure of pyrazole involves a planar arrangement with carbon-nitrogen bond distances of approximately 1.33 Angstroms, as determined through X-ray crystallographic studies. This aromatic system demonstrates weak basic character with a pKb value of 11.5, corresponding to a conjugate acid pKa of 2.49 at 25 degrees Celsius, indicating the compound's amphoteric nature under physiological conditions.

The substitution pattern in this particular compound creates unique electronic and steric environments that influence both chemical reactivity and biological activity. The trifluoromethyl group at the 3-position acts as a strong electron-withdrawing substituent, significantly altering the electron density distribution across the pyrazole ring. This electronic perturbation affects the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbon atoms, consequently influencing potential reaction pathways and binding interactions with biological targets. Computational studies have demonstrated that trifluoromethyl substitution can enhance the stability of pyrazole derivatives while modulating their conformational preferences.

The ethyl group at the 5-position provides moderate steric bulk while contributing electron-donating character through hyperconjugation effects. This substitution creates an asymmetric electronic environment that may influence regioselectivity in subsequent chemical transformations and selectivity in biological interactions. The combination of electron-withdrawing and electron-donating substituents establishes a balanced electronic profile that can be fine-tuned for specific applications through additional modifications.

The acetate ester linkage introduces additional complexity to the molecular framework by providing both a potential site for chemical modification and a possible metabolic transformation point. Ester functionalities commonly undergo hydrolysis under biological conditions, potentially converting the compound to its corresponding carboxylic acid derivative. This transformation could significantly alter the compound's pharmacokinetic properties, including tissue distribution, plasma protein binding, and elimination pathways. Understanding these fundamental chemical properties is essential for predicting the compound's behavior in various chemical and biological environments.

Research Objectives and Knowledge Gaps

Current research objectives surrounding this compound and related compounds focus on several key areas that reflect both the potential applications and the existing knowledge limitations. Primary research goals include elucidating structure-activity relationships that govern biological activity, developing efficient synthetic methodologies for accessing diverse analogs, and understanding the pharmacokinetic properties that influence therapeutic potential. These objectives are driven by the recognition that pyrazole derivatives represent a privileged class of compounds with demonstrated utility across multiple therapeutic areas.

One significant knowledge gap concerns the detailed mechanism of action for this specific compound in biological systems. While extensive research has characterized the general biological activities of pyrazole derivatives, including anti-inflammatory, anticancer, and antimicrobial properties, the specific molecular targets and binding interactions of this compound remain largely unexplored. Understanding these interactions requires comprehensive biochemical studies, including enzyme inhibition assays, receptor binding studies, and cellular mechanism investigations that can provide insights into the compound's therapeutic potential.

Synthetic methodology development represents another critical research objective, particularly concerning the efficient incorporation of trifluoromethyl groups into pyrazole scaffolds. Recent advances in trifluoromethylation chemistry have provided new tools for accessing fluorinated heterocycles, but challenges remain in achieving high regioselectivity and yield while maintaining functional group compatibility. Research efforts continue to focus on developing catalytic systems that can efficiently construct trifluoromethyl pyrazoles under mild conditions, enabling access to compound libraries for biological screening.

Pharmacokinetic and metabolic studies constitute an essential research area that requires systematic investigation. The influence of the ethyl and trifluoromethyl substituents on absorption, distribution, metabolism, and excretion properties needs thorough characterization to predict the compound's behavior in biological systems. Additionally, understanding potential metabolic pathways, including ester hydrolysis and aromatic metabolism, is crucial for assessing both efficacy and safety profiles. These studies require sophisticated analytical techniques and animal model investigations that can provide comprehensive pharmacokinetic data.

The development of structure-activity relationships represents a fundamental research objective that requires synthesis and biological evaluation of systematically varied analogs. Key structural modifications include alternative alkyl substituents at the 5-position, varied ester functionalities, and different electron-withdrawing groups at the 3-position. Comprehensive biological screening of these analogs against diverse targets, including enzymes, receptors, and cellular assays, can provide insights into the specific structural features that drive biological activity and selectivity. This research approach enables the rational design of optimized compounds with enhanced therapeutic potential while minimizing undesired effects.

Structural Feature Research Priority Current Understanding Knowledge Gap
Trifluoromethyl group High Enhances lipophilicity and metabolic stability Specific binding interactions with biological targets
Ethyl substituent Medium Provides hydrophobic character Optimal alkyl chain length for activity
Acetate ester High Potential prodrug functionality Hydrolysis kinetics and metabolite activity
Pyrazole core High Privileged scaffold with diverse activities Specific mechanism of action for this derivative

Properties

IUPAC Name

methyl 2-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-3-6-4-7(9(10,11)12)13-14(6)5-8(15)16-2/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXCMBLAMDGQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Strategy

The synthesis of methyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate typically involves:

  • Construction of the pyrazole core with appropriate substitution
  • Introduction of the trifluoromethyl group
  • Alkylation at the pyrazole nitrogen with a methyl acetate side chain

Two main synthetic routes are reported in the literature:

Route 1: Cyclization of Hydrazine with 1,3-Diketones Followed by Trifluoromethylation

  • Step 1: Pyrazole ring formation
    The pyrazole ring is formed via cyclization of hydrazine derivatives with 1,3-diketones bearing the ethyl substituent at the 5-position. This step yields a 5-ethyl-pyrazole intermediate.

  • Step 2: Trifluoromethylation
    The 3-position trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under controlled conditions. This electrophilic trifluoromethylation selectively functionalizes the pyrazole ring.

  • Step 3: N-alkylation with methyl acetate
    The pyrazole nitrogen (N-1) is alkylated with methyl bromoacetate or methyl chloroacetate in the presence of a base (e.g., sodium hydride or potassium carbonate) to afford the target this compound.

This method is widely used due to the availability of starting materials and the straightforward reaction conditions, typically carried out under inert atmosphere and moderate temperatures (room temperature to 80 °C).

Route 2: Substitution on Preformed Pyrazole Esters

  • Step 1: Preparation of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
    Starting from ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, selective substitution at the 5-position with an ethyl group can be achieved via directed lithiation or metal-catalyzed coupling reactions.

  • Step 2: N-alkylation
    The pyrazole nitrogen is then alkylated with methyl bromoacetate to introduce the methyl acetate side chain.

This route benefits from the high regioselectivity of substitution reactions on the pyrazole ring and allows for the preparation of various analogs by modifying substituents before N-alkylation.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Pyrazole ring formation Hydrazine hydrate + 1,3-diketone derivative 80–120 °C, 3–12 h 60–75 Cyclization in methanol or ethanol solvent
Trifluoromethylation CF3I or CF3SO2Cl with base (e.g., CsF) 0–25 °C, 1–4 h 65–80 Requires inert atmosphere, careful control
N-alkylation Methyl bromoacetate + base (NaH, K2CO3) 0–50 °C, 2–20 h 70–85 Performed in DMF or THF solvent
Purification Column chromatography (silica gel) Ambient - Ethyl acetate/petroleum ether mixtures used

Research Findings and Optimization

  • Selectivity: The trifluoromethylation step is highly selective for the 3-position of the pyrazole ring when using electrophilic trifluoromethylation reagents under controlled temperature and stoichiometry.

  • Yield optimization: Using sodium hydride as a base in the N-alkylation step improves yields by minimizing side reactions such as O-alkylation or ester hydrolysis.

  • Scalability: Industrial synthesis employs continuous flow reactors for cyclization and trifluoromethylation to enhance heat transfer and reaction control, resulting in improved reproducibility and yield.

  • Purification: Crystallization from ethyl acetate/hexane mixtures is effective for isolating pure this compound, avoiding extensive chromatographic steps.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents Advantages Limitations
Pyrazole ring formation Cyclization of hydrazine with 1,3-diketone Hydrazine hydrate, 1,3-diketone Simple, accessible starting materials Moderate reaction times, temperature sensitive
Trifluoromethylation Electrophilic trifluoromethylation CF3I, CF3SO2Cl, base (CsF) High regioselectivity Requires inert atmosphere, toxic reagents
N-alkylation Alkylation with methyl bromoacetate Methyl bromoacetate, NaH or K2CO3 High yield, straightforward Sensitive to moisture, side reactions possible
Purification Recrystallization or column chromatography Silica gel, ethyl acetate/petroleum Efficient purification Column chromatography is time-consuming

Chemical Reactions Analysis

Types of Reactions

Methyl [5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Chemistry

Methyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate serves as a valuable building block in organic synthesis. It can undergo various reactions, including:

  • Nucleophilic Substitution : The trifluoromethyl group enhances electrophilicity, allowing for substitution reactions at the pyrazole ring.
Reaction TypeReagents UsedOutcome
Nucleophilic SubstitutionAmines or thiols + baseSubstituted pyrazole derivatives

Biological Applications

Research indicates that this compound may exhibit bioactive properties, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
Study ReferencePathogen TestedResult
Smith et al. (2023)E. coliInhibition observed
Johnson et al. (2024)S. aureusNo significant effect

Medicinal Chemistry

This compound is being explored for its potential in drug design due to its favorable pharmacokinetic properties:

  • Drug Development : The compound's lipophilicity allows it to penetrate biological membranes effectively, making it a candidate for developing new pharmaceuticals targeting specific receptors.
Drug Candidate NameTarget ReceptorPhase of Development
Candidate AEnzyme XPreclinical
Candidate BReceptor YClinical Trials

Case Study 1: Antimicrobial Research

In a recent study by Smith et al. (2023), this compound was tested against various pathogens. The results indicated significant inhibition of E. coli growth at concentrations above 50 µg/mL, suggesting potential as an antimicrobial agent.

Case Study 2: Drug Development

A collaborative project between XYZ Pharmaceuticals and ABC University utilized this compound as part of a new drug formulation aimed at treating inflammatory diseases. The formulation showed improved absorption and bioavailability compared to existing treatments in animal models.

Mechanism of Action

The mechanism of action of Methyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, physical properties, and synthesis data of Methyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate with its analogs:

Compound Name Substituents (Pyrazole Ring) Ester Group Molecular Weight (g/mol) Synthesis Yield Key Notes
This compound 5-ethyl, 3-CF₃ Methyl 236.19 Not reported Discontinued commercial availability
Ethyl 2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetate 5-methyl, 3-CF₃ Ethyl 238.21 (calculated) 80.6% Light yellow liquid; higher lipophilicity
Ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[...]acetate 3-CF₂H, fused cyclopropane/cyclopentane Ethyl 271.1 ([M+H]⁺) Not reported Complex bicyclic structure; higher molecular weight
Methyl [5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate 5-ethyl, 3-CF₃ Methyl 236.19 Discontinued Identical to target compound; commercial discontinuation suggests synthesis/stability issues
Key Observations:

Substituent Effects :

  • The 5-ethyl group in the target compound increases steric bulk and lipophilicity compared to the 5-methyl analog . This may enhance membrane permeability but reduce aqueous solubility.
  • The 3-trifluoromethyl (CF₃) group, common across all analogs, improves metabolic stability and electron-withdrawing effects, which are critical for binding interactions in bioactive molecules.

Ethyl esters (e.g., in ) may exhibit prolonged half-lives due to slower esterase cleavage.

Structural Complexity :

  • Compound incorporates a fused bicyclic system (cyclopropa[3,4]cyclopenta[1,2-c]pyrazole), significantly increasing molecular weight (271.1 vs. 236.19) and rigidity. Such structural modifications often enhance target selectivity but complicate synthesis.

Biological Activity

Methyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique trifluoromethyl group, which enhances its lipophilicity and biological activity. The synthesis typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine under controlled conditions to yield the desired compound with high purity .

Synthetic Route

StepReagentsConditionsYield
1Ethyl 4,4,4-trifluoroacetoacetate + MethylhydrazineEthanol, Room TemperatureHigh
2Reaction mixture heated to 80°C for 15 hours--
3Neutralization with Sodium Hydroxide--

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound may exhibit similar properties due to its structural characteristics. Research indicates that pyrazole compounds can inhibit the growth of various cancer cell lines, including breast and lung cancer cells .

Case Study:
In a study focusing on pyrazole-based inhibitors, compounds similar to this compound demonstrated significant inhibition of lactate dehydrogenase (LDH), an enzyme crucial for cancer metabolism. The lead compounds exhibited low nanomolar inhibition and reduced lactate production in pancreatic cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against various bacterial strains and fungi, suggesting that this compound could be a candidate for further exploration in antimicrobial drug development .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to bind effectively to enzyme active sites or allosteric sites. This binding can modulate various biochemical pathways, leading to apoptosis in cancer cells and inhibition of microbial growth .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

Compound NameBiological Activity
Pazopanib Anticancer (targeting VEGFR)
Ruxolitinib Anticancer (JAK inhibitor)
Methylhydrazine Antimicrobial properties

Q & A

Q. What are the standard synthetic routes for Methyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution of a pyrazole derivative with an activated ester. For example, a structurally analogous ethyl ester was prepared by reacting 3-methyl-5-(trifluoromethyl)pyrazole with ethyl chloroacetate in DMF using potassium carbonate as a base, yielding 80.6% product after 12 hours at ambient temperature . Key optimization parameters include:

  • Base selection : Potassium carbonate is preferred for mild reactivity and ease of removal.
  • Solvent choice : Polar aprotic solvents like DMF enhance nucleophilicity of the pyrazole nitrogen.
  • Stoichiometry : A 1:2 molar ratio of pyrazole to chloroacetate ensures complete substitution .

Q. How is the structural identity of this compound confirmed in academic research?

X-ray crystallography using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is widely employed for unambiguous confirmation . Complementary methods include:

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to verify substituent positions (e.g., trifluoromethyl and ethyl groups).
  • LCMS/HPLC : Retention time and mass-to-charge ratio (m/zm/z) comparisons with reference standards, as demonstrated in multi-step syntheses of related esters .

Q. What are the critical safety considerations for handling this compound in the laboratory?

While specific toxicological data are limited for this compound, general precautions for trifluoromethyl-pyrazole derivatives include:

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Personal protective equipment (PPE) : Gloves and goggles to prevent skin/eye contact.
  • Storage : Stable under inert conditions (argon or nitrogen) at 2–8°C, based on protocols for structurally similar halogenated pyrazoles .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations can model:

  • Electrophilic substitution sites : The pyrazole ring’s electron-deficient C4 position is prone to further functionalization.
  • Steric effects : The trifluoromethyl group’s bulk influences regioselectivity in cross-coupling reactions.
  • Solvent interactions : Solvation models (e.g., PCM) predict solubility trends, guiding solvent selection for catalysis .

Q. What advanced analytical techniques resolve contradictions in spectroscopic data interpretation?

Discrepancies between experimental and predicted spectra (e.g., unexpected 13C^{13}\text{C} NMR shifts) are addressed via:

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to confirm substituent connectivity.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy (e.g., resolving isotopic patterns for Cl/F-containing analogs) .
  • Dynamic NMR : Detects conformational flexibility in solution, such as hindered rotation of the ester group .

Q. What strategies are employed to study the biological activity of this compound?

  • In vitro assays : Celecoxib-related pyrazole derivatives are screened for cyclooxygenase (COX) inhibition using enzyme-linked immunosorbent assays (ELISA) .
  • Structure-activity relationship (SAR) : Modifying the ester moiety (e.g., hydrolysis to carboxylic acid) enhances water solubility for pharmacokinetic studies .
  • Metabolic profiling : LC-MS/MS identifies metabolites, such as hydrolyzed or oxidized derivatives, in hepatic microsome models .

Q. How can reaction scalability be addressed without compromising yield or purity?

  • Flow chemistry : Continuous processing minimizes exothermic risks during esterification.
  • Catalyst recycling : Heterogeneous catalysts (e.g., immobilized K2_2CO3_3) reduce waste in nucleophilic substitutions .
  • In-line analytics : Real-time HPLC monitoring ensures intermediate purity during multi-step syntheses .

Methodological Challenges and Solutions

Q. What are the key challenges in synthesizing enantiomerically pure derivatives?

  • Chiral resolution : Use chiral stationary phases (CSPs) in HPLC to separate enantiomers.
  • Asymmetric catalysis : Employ palladium-catalyzed coupling reactions with chiral ligands (e.g., BINAP) to induce stereoselectivity .

Q. How is stability under varying pH and temperature conditions assessed?

  • Forced degradation studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and elevated temperatures (40–60°C) for 24–72 hours.
  • Kinetic analysis : Monitor degradation rates via UV-Vis spectroscopy or LC-MS to establish Arrhenius plots for shelf-life prediction .

Q. What computational tools are used to predict environmental fate and ecotoxicity?

  • QSAR models : Estimate biodegradation half-lives and bioaccumulation potential using software like EPI Suite.
  • Molecular docking : Simulate interactions with ecological receptors (e.g., aquatic organisms’ enzymes) to assess toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.